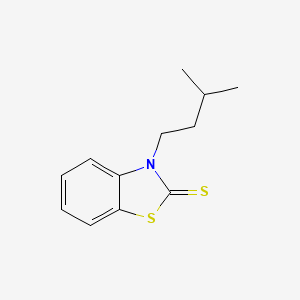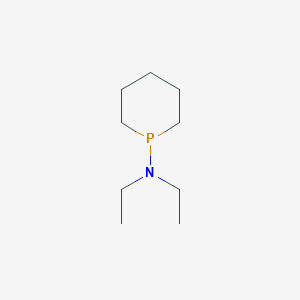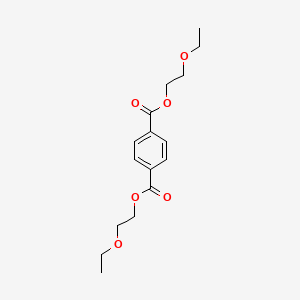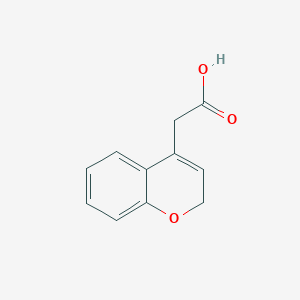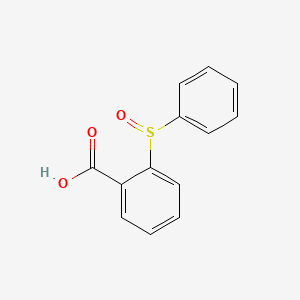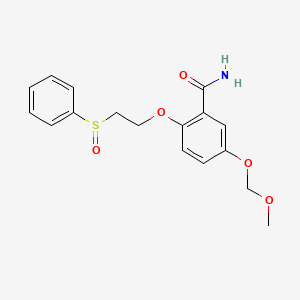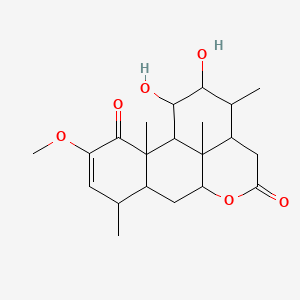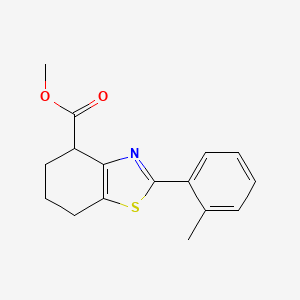
Tin tetrachloride trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a hydrate of tin tetrachloride and contains a cis-octahedral [SnCl4(H2O)2] group linked into chains by solvate water molecules through hydrogen bonds . This compound is known for its hygroscopic nature and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tin tetrachloride trihydrate can be synthesized by reacting tin with chlorine gas at elevated temperatures, followed by hydration. The reaction is typically carried out at around 115°C:
Sn+2Cl2→SnCl4
The resulting tin tetrachloride is then hydrated to form the trihydrate .
Industrial Production Methods
In industrial settings, tin tetrachloride is produced in large quantities using similar methods. The compound is purified through rectification, which involves distillation to remove impurities and achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Tin tetrachloride trihydrate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hydrochloric acid and tin hydroxide.
Substitution: Reacts with Grignard reagents to form tetraalkyltin compounds.
Complex Formation: Forms complexes with ligands such as thio-, seleno-, and telluroether.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, Grignard reagents, and various ligands. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include hydrochloric acid, tin hydroxide, and various organotin compounds .
Wissenschaftliche Forschungsanwendungen
Tin tetrachloride trihydrate has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organotin compounds and as a catalyst in organic synthesis.
Biology: Employed in the study of metal-ligand interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of tin tetrachloride trihydrate involves its ability to form complexes with various ligands. The compound’s cis-octahedral structure allows it to interact with different molecular targets, facilitating reactions such as hydrolysis and substitution. The hydrogen bonds formed by the solvate water molecules play a crucial role in stabilizing the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tin tetrachloride (SnCl4): An anhydrous form of tin tetrachloride, used as a precursor to other tin compounds.
Tin tetrachloride pentahydrate (SnCl4·5H2O): Another hydrate of tin tetrachloride, known for its use in various chemical applications.
Uniqueness
Tin tetrachloride trihydrate is unique due to its specific hydration state, which imparts distinct properties such as its ability to form hydrogen-bonded chains. This makes it particularly useful in applications requiring precise control over molecular interactions .
Eigenschaften
CAS-Nummer |
24623-79-8 |
|---|---|
Molekularformel |
Cl4H6O3Sn |
Molekulargewicht |
314.6 g/mol |
IUPAC-Name |
tetrachlorostannane;trihydrate |
InChI |
InChI=1S/4ClH.3H2O.Sn/h4*1H;3*1H2;/q;;;;;;;+4/p-4 |
InChI-Schlüssel |
OVRIEUHTQBGFTE-UHFFFAOYSA-J |
Kanonische SMILES |
O.O.O.Cl[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)
